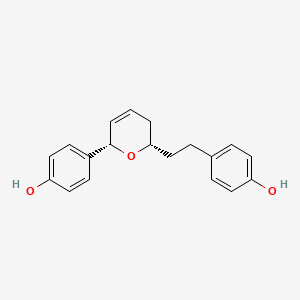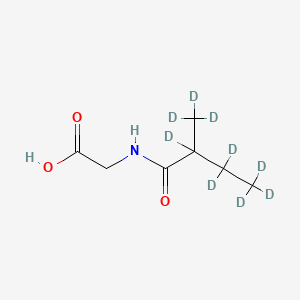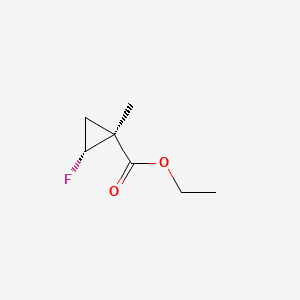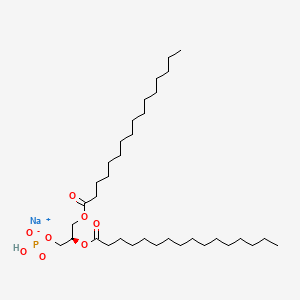![molecular formula C10H15NO4 B588406 HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C] CAS No. 143152-78-7](/img/no-structure.png)
HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] is a radiolabeled compound that is widely used in scientific research. This compound is a derivative of hexanoic acid, which is a six-carbon saturated fatty acid. The [1-14C] label indicates that the carbon atom at position 1 of the hexanoic acid molecule is radiolabeled with carbon-14. This radiolabeled compound is used in various biochemical and physiological studies to investigate the mechanism of action of different molecules and their effects on living organisms.
作用機序
The mechanism of action of hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] involves the incorporation of the radiolabeled compound into different molecules in living organisms. The radiolabeled carbon atom can be detected using various techniques such as autoradiography and liquid scintillation counting. This allows researchers to track the movement of different molecules in living organisms and investigate their mechanism of action.
Biochemical and physiological effects:
Hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] has been used to investigate the biochemical and physiological effects of different compounds on cells and tissues. This radiolabeled compound has been used to study the metabolism of fatty acids in different organisms. It has also been used to investigate the effects of different drugs on the brain and other organs.
実験室実験の利点と制限
The advantages of using hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] in lab experiments include its high specificity and sensitivity. This radiolabeled compound can be used to track the movement of different molecules in living organisms with high precision. However, the main limitation of using this compound is its radioactivity, which requires special handling and disposal procedures.
将来の方向性
There are many future directions for the use of hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] in scientific research. One direction is the investigation of the metabolism of different fatty acids in different organisms. Another direction is the study of the effects of different drugs on the brain and other organs. Additionally, this radiolabeled compound can be used to investigate the mechanism of action of different molecules in living organisms and their effects on cells and tissues.
Conclusion:
Hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] is a valuable radiolabeled compound that is widely used in scientific research. This compound is used to investigate the mechanism of action of different molecules in living organisms and their effects on cells and tissues. The synthesis method of this compound involves the reaction of hexanoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide in the presence of [1-14C] carbon dioxide. The advantages of using this compound in lab experiments include its high specificity and sensitivity, while its main limitation is its radioactivity. There are many future directions for the use of this radiolabeled compound in scientific research, including the investigation of the metabolism of different fatty acids and the effects of different drugs on the brain and other organs.
合成法
The synthesis of hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] involves the reaction of hexanoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide in the presence of [1-14C] carbon dioxide. The resulting ester is purified by column chromatography to obtain the radiolabeled compound.
科学的研究の応用
Hexanoic acid-N,N-hydroxysuccinimide ester, [1-14C] is widely used in scientific research as a radiolabeled tracer. This compound is used to investigate the mechanism of action of different molecules in living organisms. It is also used to study the biochemical and physiological effects of different compounds on cells and tissues.
特性
CAS番号 |
143152-78-7 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
215.225 |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
InChIキー |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)



![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)


![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)